

Gallinamide A TFA: A Technical Guide to Cytotoxicity and Off-Target Effects

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallinamide A, a natural product isolated from marine cyanobacteria, has emerged as a potent and selective irreversible inhibitor of human Cathepsin L.[1][2] Its unique chemical structure and mechanism of action have garnered significant interest for its potential therapeutic applications, ranging from anti-parasitic and anti-viral to anti-cancer activities.[1][3][4][5] This technical guide provides an in-depth overview of the cytotoxicity and off-target effects of Gallinamide A, with a focus on its trifluoroacetic acid (TFA) salt, a stable form used in research that retains the biological activity of the parent compound.[6] The information is presented to aid researchers and drug development professionals in evaluating the therapeutic potential and liabilities of this promising compound.

Cytotoxicity Profile of Gallinamide A

Gallinamide A has demonstrated a wide range of cytotoxic effects against various cancer cell lines, parasites, and viruses. The following table summarizes the available quantitative data on its cytotoxic and anti-proliferative activities.



| Cell Line/Organism | Cell Type/Disease | Activity Metric | Value | Reference |
|---|--|-----------------|---------------|-----------|
| Cancer Cell Lines | | | | |
| HeLa | Cervical Cancer | IC50 | 12 μΜ | [1] |
| HT-29 | Colon Adenocarcinoma | IC50 | 12 μΜ | |
| 4T1 | Mouse Breast Cancer | IC50 | 34.6 μΜ | [6] |
| A-375 | Human Melanoma | IC50 | 45.6 μΜ | [6] |
| Parasites | | | | |
| Plasmodium falciparum (W2 strain) | Malaria (chloroquine- resistant) | IC50 | 8.4 μΜ | [1] |
| Plasmodium falciparum | Malaria | IC50 | 50 nM | [5] |
| Leishmania donovani | Leishmaniasis | IC50 | 9.3 μΜ | [1] |
| Trypanosoma cruzi | Chagas Disease | Inactive | >16.9 μM | [1] |
| Trypanosoma cruzi (intracellular amastigote) | Chagas Disease | LD50 | 14.7 ± 2.3 nM | [4] |
| Normal Cells | | | | |
| Vero | Mammalian Kidney Epithelial | TC50 | 10.4 μΜ | [1] |



| VeroE6 | Monkey Kidney Epithelial | CC50 | >100 μM | [5] |
|-------------------------------|-----------------------------|--------------|--|-----|
| Murine Myoblast Host Cells | Mouse Muscle Precursor | Cytotoxicity | No cytotoxicity observed up to 10 μM | [4] |
| Viruses | | | | |
| SARS-CoV-2 | COVID-19 | EC50 | 28 nM | [5] |

On-Target and Off-Target Activities

Gallinamide A's primary molecular target is the cysteine protease Cathepsin L. Its high potency and selectivity for this enzyme are key features of its biological activity. The following table summarizes the inhibitory activity of Gallinamide A against its primary target and a panel of other proteases, highlighting its selectivity profile.



| Target Enzyme | Enzyme Class | Activity Metric | Value | Pre- incubation Time | Reference |
|----------------------|----------------------|--------------------|--|----------------------------|-----------|
| Primary Target | | | | | |
| Human Cathepsin L | Cysteine Protease | IC50 | 17.6 pM | Not Specified | [1][6] |
| Human Cathepsin L | Cysteine Protease | IC50 | 5.0 nM | 30 min | [2] |
| Human Cathepsin L | Cysteine Protease | IC50 | 47 nM | 0 min | [2] |
| Human Cathepsin L | Cysteine Protease | ki | 9000 ± 260 M-1s-1 | Not Applicable | [2] |
| Off-Targets | | | | | |
| Human Cathepsin V | Cysteine Protease | IC50 | 140 nM | 30 min | [2] |
| Human Cathepsin B | Cysteine Protease | IC50 | 1.6 μΜ | 30 min | [2] |
| Human Cathepsin H | Cysteine Protease | Activity | Inactive at highest tested concentration s | Not Specified | [2] |
| Cruzain (T. | Cysteine Protease | IC50 | 0.26 ± 0.02 nM | Not Specified | [4] |
| Furin | Serine Protease | Activity | No inhibition up to 50 μM | Not Specified | [7] |
| TMPRSS2 | Serine Protease | Activity | No inhibition up to 50 μΜ | Not Specified | [7] |







S. mansoni
Cathepsin B1
Cathepsin B1
(SmCB1)

Cysteine
k2nd
Frotease

k2nd
6644 M-1s-1
Applicable

[8]

Experimental Protocols Cytotoxicity Assays (General Protocol)

The cytotoxicity of Gallinamide A is typically assessed using cell-based assays that measure cell viability or proliferation. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][9]

1. Cell Preparation:

- Culture the desired cancer or normal cell lines in appropriate growth medium until they reach the logarithmic growth phase.
- Harvest the cells using trypsinization and perform a cell count to determine the cell concentration.
- Seed the cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of Gallinamide A TFA in a suitable solvent, such as DMSO.
- Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
- Remove the culture medium from the 96-well plates and add the medium containing the different concentrations of Gallinamide A TFA. Include vehicle-only controls (e.g., DMSO) and untreated controls.
- Incubate the plates for a specified period (e.g., 48 or 96 hours).[5][6]

3. Measurement of Cell Viability:

- After the incubation period, add the MTT reagent to each well and incubate for a few hours.
 Live cells will metabolize the MTT into a colored formazan product.
- Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- Measure the absorbance of each well at a specific wavelength using a microplate reader.



4. Data Analysis:

- The absorbance values are proportional to the number of viable cells.
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protease Inhibition Assays

The inhibitory activity of Gallinamide A against Cathepsin L and other proteases is determined using in vitro enzymatic assays.

- 1. Enzyme and Substrate Preparation:
- Recombinant human Cathepsin L or other proteases are used.
- A specific fluorogenic substrate for the respective protease is prepared in an appropriate assay buffer.

2. Inhibition Assay:

- The assay is typically performed in a 96-well plate format.
- A pre-incubation step of the enzyme with varying concentrations of Gallinamide A is often included to assess time-dependent inhibition.[2]
- The enzymatic reaction is initiated by adding the fluorogenic substrate.
- The fluorescence intensity is measured over time using a fluorescence plate reader. The rate
 of substrate cleavage is proportional to the enzyme activity.

3. Data Analysis:

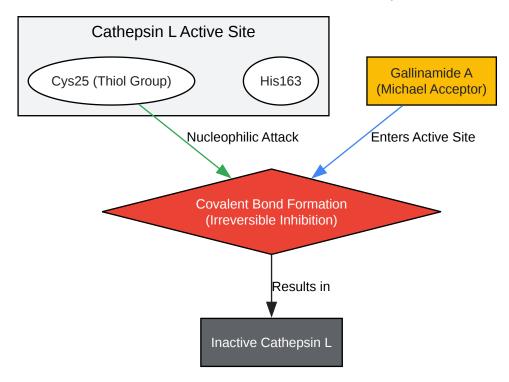
- The rate of reaction is calculated for each inhibitor concentration.
- The percentage of inhibition is determined relative to a control without the inhibitor.
- IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
- For irreversible inhibitors, kinetic parameters such as the inactivation rate constant (kinact) and the inhibition constant (Ki) can be determined through more detailed kinetic studies.[2]

Visualizations



Mechanism of Action of Gallinamide A

Mechanism of Gallinamide A Action on Cathepsin L

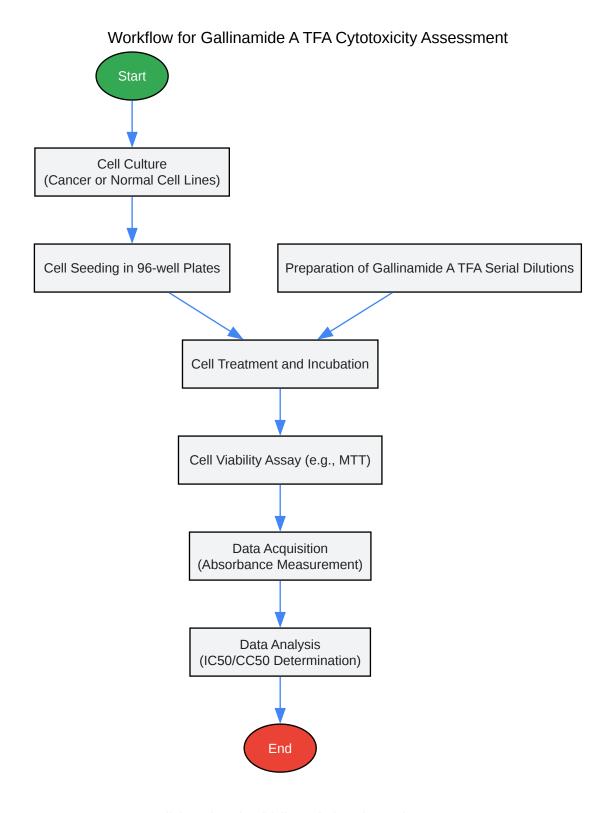


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Caption: Covalent inhibition of Cathepsin L by Gallinamide A.

Experimental Workflow for Cytotoxicity Assessment



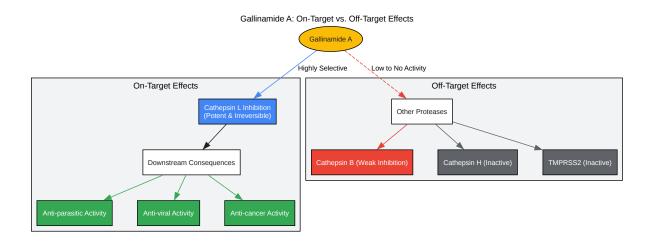


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Caption: General workflow for assessing the cytotoxicity of Gallinamide A TFA.



On-Target vs. Off-Target Effects of Gallinamide A



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Caption: Logical relationship of Gallinamide A's on-target and off-target effects.

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